6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline
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Description
6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound . It is related to 6-Methyl-1,2,3,4-tetrahydroquinoline, which is described as yellowish crystals with a strong, civet-like odor . It is soluble in 2 parts of 80% alcohol .
Molecular Structure Analysis
The molecular weight of 6-Bromo-1,2,3,4-tetrahydroquinoline is 212.09 . The InChI code is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .Physical And Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydroquinoline is a white to yellow to brown or gray solid or liquid . It should be stored in a refrigerator .Safety and Hazards
The safety information for 6-Bromo-1,2,3,4-tetrahydroquinoline indicates that it is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
Related compounds such as 1,2,3,4-tetrahydroquinolines have been associated with the inhibition of the cdk5/p25 complex, which is involved in the hyperphosphorylation of tau protein . This suggests potential targets in neurodegenerative diseases.
Mode of Action
Similar compounds have been shown to inhibit the formation of the cdk5/p25 complex, leading to a reduction in the hyperphosphorylation of tau protein . This suggests that 6-Bromo-5-methyl-1,2,3,4-tetrahydroquinoline may interact with its targets in a similar manner.
Biochemical Pathways
For instance, the inhibition of the CDK5/p25 complex can disrupt the hyperphosphorylation of tau protein, a key process in the development of Alzheimer’s disease .
Result of Action
If it acts similarly to related compounds, it may lead to a reduction in the hyperphosphorylation of tau protein . This could potentially slow the progression of neurodegenerative diseases like Alzheimer’s.
properties
IUPAC Name |
6-bromo-5-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METMKNFOLFCDJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1CCCN2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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